![molecular formula C12H16ClNO2 B15334507 (S)-2-Amino-1-[(R)-2-methyloxiran-2-yl]-3-phenyl-1-propanone Hydrochloride](/img/structure/B15334507.png)
(S)-2-Amino-1-[(R)-2-methyloxiran-2-yl]-3-phenyl-1-propanone Hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-Amino-1-[®-2-methyloxiran-2-yl]-3-phenyl-1-propanone Hydrochloride is a chiral compound with significant applications in various fields, including medicinal chemistry and organic synthesis. This compound is known for its unique structural features, which include an amino group, an oxirane ring, and a phenyl group, making it a versatile intermediate in the synthesis of complex molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-1-[®-2-methyloxiran-2-yl]-3-phenyl-1-propanone Hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as (S)-2-amino-3-phenyl-1-propanone and ®-2-methyloxirane.
Epoxidation: The ®-2-methyloxirane is prepared through the epoxidation of ®-2-methyl-2-butene using a suitable oxidizing agent like m-chloroperbenzoic acid.
Amination: The (S)-2-amino-3-phenyl-1-propanone is then reacted with the ®-2-methyloxirane under basic conditions to form the desired product.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of (S)-2-Amino-1-[®-2-methyloxiran-2-yl]-3-phenyl-1-propanone Hydrochloride may involve:
Large-Scale Epoxidation: Utilizing continuous flow reactors for the epoxidation step to ensure high yield and purity.
Automated Amination: Employing automated systems for the amination reaction to maintain consistent reaction conditions and product quality.
Crystallization: The hydrochloride salt is typically isolated by crystallization from an appropriate solvent, ensuring high purity and yield.
化学反応の分析
Types of Reactions
(S)-2-Amino-1-[®-2-methyloxiran-2-yl]-3-phenyl-1-propanone Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the oxirane ring to a diol or the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Diols, alcohols.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
(S)-2-Amino-1-[®-2-methyloxiran-2-yl]-3-phenyl-1-propanone Hydrochloride has numerous applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.
Organic Synthesis: The compound is used as a building block in the synthesis of complex organic molecules.
Biological Studies: It is employed in studies investigating enzyme mechanisms and protein interactions.
Industrial Applications: The compound is used in the production of fine chemicals and as a reagent in various chemical processes.
作用機序
The mechanism of action of (S)-2-Amino-1-[®-2-methyloxiran-2-yl]-3-phenyl-1-propanone Hydrochloride involves:
Molecular Targets: The compound interacts with specific enzymes and receptors in biological systems.
Pathways Involved: It may modulate signaling pathways related to neurotransmission and metabolic processes.
Effects: The compound can inhibit or activate certain enzymes, leading to changes in cellular functions and metabolic activities.
類似化合物との比較
Similar Compounds
(S)-2-Amino-3-phenyl-1-propanone Hydrochloride: Lacks the oxirane ring, making it less versatile in certain synthetic applications.
®-2-Methyloxiran-2-yl-3-phenyl-1-propanone Hydrochloride: The absence of the amino group reduces its reactivity in biological systems.
(S)-2-Amino-1-[(S)-2-methyloxiran-2-yl]-3-phenyl-1-propanone Hydrochloride: The different stereochemistry can lead to variations in biological activity and reactivity.
Uniqueness
(S)-2-Amino-1-[®-2-methyloxiran-2-yl]-3-phenyl-1-propanone Hydrochloride is unique due to its combination of an amino group, an oxirane ring, and a phenyl group, which provides a versatile platform for various chemical transformations and biological interactions.
特性
分子式 |
C12H16ClNO2 |
|---|---|
分子量 |
241.71 g/mol |
IUPAC名 |
2-amino-1-(2-methyloxiran-2-yl)-3-phenylpropan-1-one;hydrochloride |
InChI |
InChI=1S/C12H15NO2.ClH/c1-12(8-15-12)11(14)10(13)7-9-5-3-2-4-6-9;/h2-6,10H,7-8,13H2,1H3;1H |
InChIキー |
QCAHZJMOQVZWSU-UHFFFAOYSA-N |
正規SMILES |
CC1(CO1)C(=O)C(CC2=CC=CC=C2)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


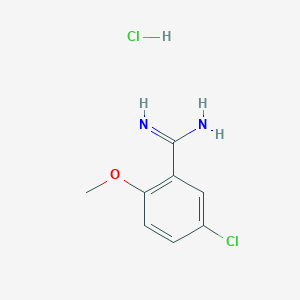

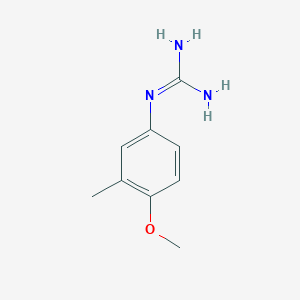

![5-Ethoxybenzo[d][1,3]dioxole-2-thione](/img/structure/B15334447.png)
![5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-methylisoxazole](/img/structure/B15334461.png)
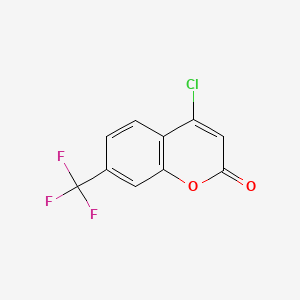
![2-(3-Fluorophenyl)-5-(methylthio)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine](/img/structure/B15334471.png)
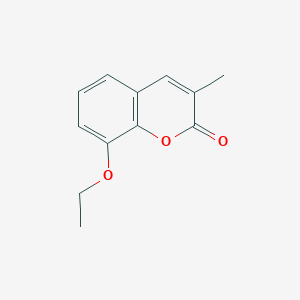
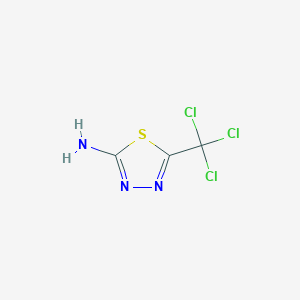
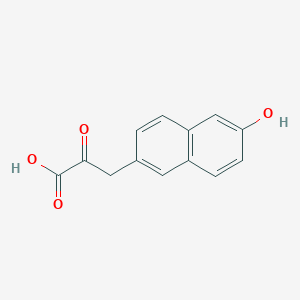
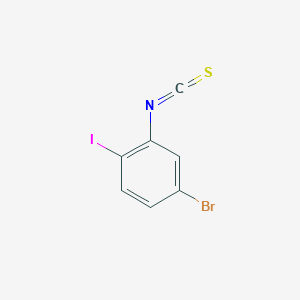
![[3,4-dibenzoyloxy-5-(5-methyl-4-oxo-2-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methyl benzoate](/img/structure/B15334521.png)

